molecular formula C15H23NO4 B2477892 Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate CAS No. 439096-01-2

Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate

Cat. No.: B2477892
CAS No.: 439096-01-2
M. Wt: 281.352
InChI Key: QBHKEUOWDIVSND-UHFFFAOYSA-N
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Description

Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate: is an organic compound with the molecular formula C15H23NO4 It is a derivative of pyridine and is characterized by the presence of a heptyl group, a hydroxy group, and an oxo group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a heptyl-substituted pyridine derivative with an esterifying agent such as methyl chloroacetate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxy and oxo groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • Methyl 2-(1-heptyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate
  • Methyl 2-(1-octyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate
  • Methyl 2-(1-nonyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate

Comparison: this compound is unique due to its specific heptyl substitution, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its analogs with different alkyl chain lengths, it may exhibit distinct biological activities and pharmacokinetic profiles.

Properties

IUPAC Name

methyl 2-(1-heptyl-4-hydroxy-2-oxopyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-3-4-5-6-7-9-16-10-8-13(17)12(15(16)19)11-14(18)20-2/h8,10,17H,3-7,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHKEUOWDIVSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C=CC(=C(C1=O)CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820013
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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